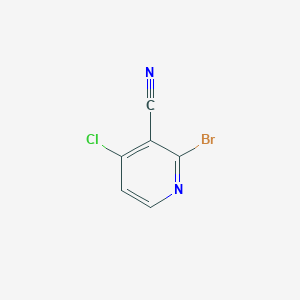
2-bromo-4-chloropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloropyridine-3-carbonitrile (2-BCPC) is an organic compound with a wide range of applications in the fields of science and technology. It is a colorless liquid with a pungent odor and a boiling point of 140.5 °C. 2-BCPC is a versatile compound that has been used in the synthesis of various organic compounds and pharmaceuticals, as well as in the synthesis of dyes, pigments, and catalysts. Furthermore, 2-BCPC has been found to have a variety of biochemical, physiological, and pharmacological effects, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
2-bromo-4-chloropyridine-3-carbonitrile has been used in a variety of scientific research applications, including the synthesis of organic compounds and pharmaceuticals, the synthesis of dyes and pigments, and the synthesis of catalysts. Furthermore, this compound has been used in the study of biochemical and physiological processes, as well as in the development of drugs and therapeutic agents.
Mecanismo De Acción
2-bromo-4-chloropyridine-3-carbonitrile has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting cyclooxygenase, this compound has been found to reduce inflammation and pain. Furthermore, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. By inhibiting acetylcholinesterase, this compound has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on cyclooxygenase and acetylcholinesterase, this compound has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting monoamine oxidase, this compound has been found to increase levels of these neurotransmitters, leading to improved mood and cognitive function. Furthermore, this compound has been found to inhibit the enzyme adenosine deaminase, which is involved in the breakdown of adenosine, a nucleoside involved in the regulation of the immune system. By inhibiting adenosine deaminase, this compound has been found to increase levels of adenosine, leading to improved immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-4-chloropyridine-3-carbonitrile has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost, making it an affordable compound for researchers. Furthermore, this compound is a stable compound and is easily stored and handled. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a highly reactive compound and can easily react with other compounds, making it difficult to use in certain experiments. Furthermore, this compound is a highly toxic compound and should be handled with care.
Direcciones Futuras
There are a number of possible future directions for research involving 2-bromo-4-chloropyridine-3-carbonitrile. One possible direction is the development of new drugs and therapeutic agents based on this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, such as its effects on cyclooxygenase, acetylcholinesterase, monoamine oxidase, and adenosine deaminase. Furthermore, further research could be conducted on the synthesis of this compound and its use in the synthesis of organic compounds and pharmaceuticals. Additionally, further research could be conducted on the use of this compound in the synthesis of dyes, pigments, and catalysts. Finally, further research could be conducted on the safety and toxicity of this compound.
Métodos De Síntesis
The synthesis of 2-bromo-4-chloropyridine-3-carbonitrile is typically achieved through a two-step reaction involving the reaction of bromoacetamide and 4-chloropyridine-3-carbonitrile. In the first step, bromoacetamide is reacted with 4-chloropyridine-3-carbonitrile in the presence of a base, such as sodium hydroxide, to form this compound. In the second step, the resulting this compound is reacted with a reducing agent, such as sodium borohydride, to form the desired product.
Propiedades
IUPAC Name |
2-bromo-4-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPMSLGPZWRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)




![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)